デルタ-12-PGD2

説明

Synthesis Analysis

Delta-12-PGJ2 is formed naturally in the body and can be detected in human urine. Its levels can be influenced by the administration of PGD2 or drugs like indomethacin, suggesting that it is a metabolite of PGD2. The synthesis of Delta-12-PGJ2 involves the degradation of PGD2 into several products, with Delta-12-PGJ2 being the major product exerting biological activity .

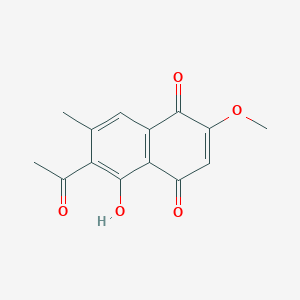

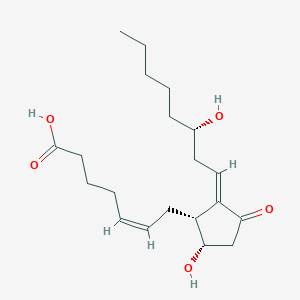

Molecular Structure Analysis

The molecular structure of Delta-12-PGJ2 has been characterized by various analytical techniques, including gas

科学的研究の応用

喘息の管理

デルタ-12-PGD2は、デルタ12-プロスタグランジンD2としても知られており、アレルギー性喘息と非アレルギー性喘息の両方において重要な役割を果たしています。これは、主に肥満細胞によって産生されるプロスタグランジンD2(PGD2)の産生増加に関連しています。 これらの細胞は、自然免疫および獲得免疫の初期および後期の免疫応答を調整する上で重要であり、PGD2は喘息の研究と治療戦略における重要な標的となっています .

炎症性腸疾患

研究では、クローン病(CD)を含む炎症性腸疾患におけるPGD2代謝経路の重要性が強調されています。研究では、CDにおけるPGD2代謝経路の担い手の発現と、炎症状態での腸神経系(ENS)によるPGD2の産生能力について調査が行われています。 これは、炎症性腸疾患の管理におけるthis compoundの潜在的な治療的応用を示唆しています .

鎮痛療法

this compoundは、特に顎関節症(TMJ)の文脈において、鎮痛効果についても研究されています。 This compoundに関連する化合物である15-デオキシ-Δ12,14-プロスタグランジンJ2(15d-PGJ2)は、ラットにおけるTMJの知覚過敏の管理における有効性が評価されており、疼痛管理療法における可能性のある用途を示唆しています .

作用機序

Target of Action

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a prostaglandin that primarily targets the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2) . These receptors are predominantly expressed by key cells involved in type 2 immune responses, including T helper 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

The mechanism of action of Δ12-PGD2 involves its interaction with cellular proteins through a Michael addition, where the electrophilic carbon in the cyclopentenone ring of Δ12-PGD2 forms covalent bonds with nucleophilic sites on target proteins . This interaction leads to significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Biochemical Pathways

Δ12-PGD2 is an intermediate in the pathway leading to Δ12-PGJ2, which is a cyclopentenone prostaglandin with antimitotic and carcinogenic activities . The metabolism of Δ12-PGD2 involves the addition of thiol nucleophiles . In addition, Δ12-PGD2 is one of the initial chemical decomposition products of PGD2 .

Pharmacokinetics

It is known that δ12-pgd2 is a metabolic product of pgd2, predominantly released from mast cells, but also by other immune cells such as t helper 2 cells and dendritic cells .

Result of Action

The activation of the DP2 receptor pathway by Δ12-PGD2 has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . In addition, Δ12-PGD2 was found to be a particularly strong stimulator of IL-6 production .

Action Environment

The action of Δ12-PGD2 is influenced by environmental factors. For instance, its release is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . Furthermore, in the context of Crohn’s disease, enteric neurons and glial cells form a functional unit reacting to inflammation by producing PGD2 .

特性

IUPAC Name |

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVQKDILGZFPY-WBYUMCMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348009 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64072-89-5 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?

A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。